1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the cyclopropane intermediate using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the furan acts as the nucleophile.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)ethyl]cyclopropane-1-carboxamide
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)methyl]cyclopropane-1-carboxamide
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propyl]cyclopropane-1-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, can influence the compound’s reactivity and stability, making it a valuable scaffold for further chemical modifications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(11-15-3-2-10-21-15)19-16(20)17(8-9-17)13-4-6-14(18)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJLAZJDCJVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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